molecular formula C14H16FN3O2 B7942102 8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one

8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7942102
M. Wt: 277.29 g/mol
InChI Key: BJHJJWRNDFOQPV-UHFFFAOYSA-N
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Description

8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a diazaspiro[4.5]decane core modified with a 3-fluoroisonicotinoyl substituent. The spirocyclic framework confers conformational rigidity, enhancing target binding specificity and metabolic stability in drug discovery contexts .

Properties

IUPAC Name

8-(3-fluoropyridine-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c15-11-8-16-4-1-10(11)13(20)18-5-2-14(3-6-18)7-12(19)17-9-14/h1,4,8H,2-3,5-7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHJJWRNDFOQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of 3-fluoroisonicotinic acid with a suitable amine to form an intermediate, which is then cyclized to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The fluorine atom in the isonicotinoyl group can enhance its binding affinity and selectivity towards these targets. The compound may also influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Weight Key Features Reference
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one Benzyl 244.31 (free base) Lipophilic; used in CNS-targeting agents. Requires inert storage conditions .
8-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 4-Chlorobenzyl + HCl salt 315.24 Enhanced solubility due to HCl salt; halogen enhances steric/electronic interactions .
8-(p-Fluorocinnamoyl)-1,3,8-triazaspiro[4.5]decan-4-one p-Fluorocinnamoyl 393.46 Extended conjugation improves π-π stacking; fluorination increases metabolic stability .
2,8-Diazaspiro[4.5]decan-3-one hydrochloride Unsubstituted + HCl salt 190.67 Base structure; high polarity and water solubility .
Target Compound : 8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one 3-Fluoroisonicotinoyl ~292.29 (estimated) Balanced lipophilicity/polarity; fluorine optimizes bioavailability and target engagement.
Key Observations:
  • In contrast, the hydrochloride salts (e.g., 2,8-diazaspiro[4.5]decan-3-one HCl) show improved solubility, critical for intravenous formulations .
  • Fluorine Impact: Fluorinated analogs (e.g., p-fluorocinnamoyl and 3-fluoroisonicotinoyl) demonstrate enhanced metabolic stability and target affinity compared to non-fluorinated counterparts due to fluorine’s electronegativity and resistance to oxidative metabolism .
  • Spirocyclic Rigidity : All compounds share the diazaspiro[4.5]decane core, which restricts conformational flexibility, improving binding specificity to proteins with deep hydrophobic pockets (e.g., kinases, GPCRs) .
Pharmacological Data:
  • 8-(p-Fluorocinnamoyl) Analogs: Demonstrated kinase inhibitory activity in preclinical models, with IC50 values in the nanomolar range .
  • Hydrochloride Salts : Primarily used as intermediates; their high solubility facilitates further derivatization in drug development pipelines .

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